molecular formula C7H11N3O2 B186488 ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate CAS No. 23286-70-6

ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

Cat. No. B186488
CAS RN: 23286-70-6
M. Wt: 169.18 g/mol
InChI Key: WOCMIZZYXHVSPS-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound . It is used as an intermediate in the synthesis of various other compounds . The compound has a molecular weight of 169.18 .


Synthesis Analysis

The synthesis of pyrazole derivatives, including ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate, often involves the reaction of acetylenic ketones with methylhydrazine or aryl hydrazines . Other methods include the reaction of N-substituted hydrazinecarbothioamides with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate .


Molecular Structure Analysis

The molecular formula of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is C7H11N3O2 . The InChI code is 1S/C7H11N3O2/c1-3-12-7(11)5-4(2)9-10(2)6(5)8/h3H2,1-2H3,(H3,8,9,10) .


Chemical Reactions Analysis

Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate can participate in various chemical reactions. For instance, it can be used for the synthetic preparation of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids .


Physical And Chemical Properties Analysis

Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is a white to yellow solid . The compound should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is used in the selective synthesis of pyrazolo[3,4-b]pyridin-3-ones, which are significant in heterocyclic chemistry and have applications in various fields, including pharmaceuticals (Lebedˈ et al., 2012).
  • It is a precursor in synthesizing pyrazole derivatives, which are explored as corrosion inhibitors for industrial applications, such as steel pickling processes (Dohare et al., 2017).

Crystal Structure and Biological Activities

  • The compound's crystal structure has been determined, contributing to the understanding of its chemical characteristics and potential applications in material science and pharmaceuticals (Minga, 2005).
  • Preliminary bioassays indicate its potential in fungicidal and plant growth regulation activities, highlighting its relevance in agricultural sciences (Minga, 2005).

Synthesis of Novel Compounds

  • It is instrumental in synthesizing novel compounds with potential antimicrobial and anticancer properties, emphasizing its importance in medicinal chemistry and drug discovery (Hafez et al., 2016).
  • The compound is used in the synthesis of pyrazolo[1,5-a]pyrimidine and tetrazine derivatives, which have applications in fluorescent molecule development and potential agricultural use as inhibitors of certain plant species (Wu et al., 2006).

Synthesis and Chemical Analysis

  • Its role in the synthesis of pyrazole derivatives and subsequent chemical analysis has been a subject of research, contributing to the field of organic chemistry and material science (Viveka et al., 2016).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves should be worn when handling this compound .

properties

IUPAC Name

ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4(2)9-10-6(5)8/h3H2,1-2H3,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCMIZZYXHVSPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350579
Record name ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

CAS RN

23286-70-6
Record name ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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